1-[Dichloro(phenyl)methyl]naphthalene
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Overview
Description
1-[Dichloro(phenyl)methyl]naphthalene is an organic compound with the molecular formula C17H12Cl2 It is a derivative of naphthalene, where a dichlorophenylmethyl group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Dichloro(phenyl)methyl]naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with dichloromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[Dichloro(phenyl)methyl]naphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the dichlorophenylmethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Functionalized naphthalene derivatives.
Scientific Research Applications
1-[Dichloro(phenyl)methyl]naphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[Dichloro(phenyl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-[Chloro(diphenyl)methyl]naphthalene
- 1-[Bromo(phenyl)methyl]naphthalene
- 1-[Iodo(phenyl)methyl]naphthalene
Comparison: 1-[Dichloro(phenyl)methyl]naphthalene is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono-halogenated counterparts. The dichlorinated compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
102417-46-9 |
---|---|
Molecular Formula |
C17H12Cl2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
1-[dichloro(phenyl)methyl]naphthalene |
InChI |
InChI=1S/C17H12Cl2/c18-17(19,14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
OWYZBPDMFZPSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)(Cl)Cl |
Origin of Product |
United States |
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